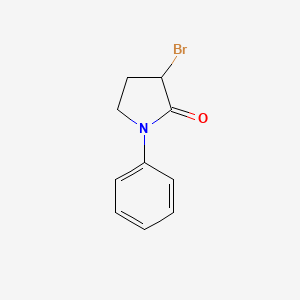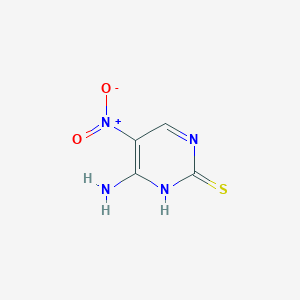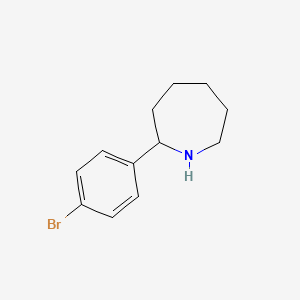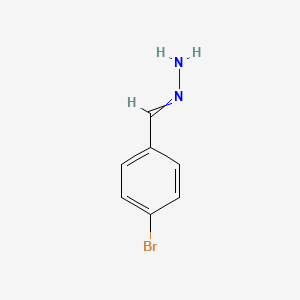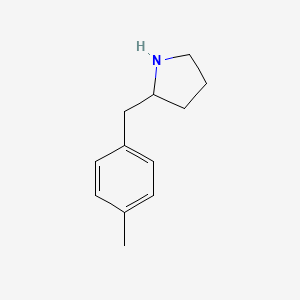
2-(4-Methylbenzyl)pyrrolidine
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve various methods, including the reaction of oxygenated benzyl carbanions with chlorinated N-sulfinylimines, as seen in the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine . Additionally, the synthesis of polyimides derived from pyridine-containing monomers involves a two-stage process, including ring-opening polycondensation and thermal or chemical imidization . These methods could potentially be adapted for the synthesis of "2-(4-Methylbenzyl)pyrrolidine" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with potential for photochromic behavior as seen in 2-(2',4'-dinitrobenzyl)pyridine, which undergoes a reversible tautomeric reaction upon irradiation . The crystal structure of related compounds, such as 1,1′-(4-Methylbenzylidene)bis(5-oxopyrrolidine-2-carboxylic acid), reveals interactions like π-π stacking and the orientation of carboxylic acid groups in relation to the aromatic and pyrrolidine rings . These structural insights could inform the analysis of "2-(4-Methylbenzyl)pyrrolidine" by considering similar intramolecular and intermolecular interactions.
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, the reaction of 2-((α-R-benzylidene)amino)pyridines with rhodium complexes leads to the formation of different rhodium(I) and rhodium(II) complexes, indicating the reactivity of the pyridine moiety in coordination chemistry . Similarly, the synthesis of β-(o-hydroxybenzyl)pyridines involves a three-component condensation reaction, which could be relevant when considering the reactivity of the benzyl and pyrrolidine components of "2-(4-Methylbenzyl)pyrrolidine" .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely. For example, polyimides containing pyridine moieties exhibit good solubility in aprotic solvents, high thermal stability, and outstanding mechanical properties . The liquid organic hydrogen carrier 2-(N-methylbenzyl)pyridine demonstrates reversible hydrogen storage capacity, indicating the potential for energy-related applications . These properties suggest that "2-(4-Methylbenzyl)pyrrolidine" may also possess unique physical and chemical characteristics suitable for various applications.
科学的研究の応用
Pyrrolidine derivatives have been found to exhibit a wide range of important activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . These compounds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
-
Pharmacology
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
- They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
- Others have diverse enzyme inhibitory effects .
-
Drug Discovery
- The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Organic Chemistry
-
Asymmetric 1,3-Dipolar Cycloaddition
-
Antimicrobial Activity
- Some pyrrolidine derivatives are known to have antimicrobial activities . For example, compound 49c, which contains a 2,4-dichlorophenyl group, was found to be approximately 12 times more active than the reference cycloserine and 36 times more active than the reference pyrimethamine against Mycobacterium tuberculosis H37Rv .
-
Carbonic Anhydrase Inhibition
- Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . Both isoenzymes are involved in several diseases .
将来の方向性
The pyrrolidine ring, a key feature of “2-(4-Methylbenzyl)pyrrolidine”, is of great interest in drug discovery. This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Recent advancements in the exploration of pyrrolidine derivatives emphasize their significance as fundamental components of the skeletal structure .
特性
IUPAC Name |
2-[(4-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWCVCGRSMUACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285819 | |
| Record name | 2-[(4-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methyl]pyrrolidine | |
CAS RN |
383127-62-6 | |
| Record name | 2-[(4-Methylphenyl)methyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylphenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




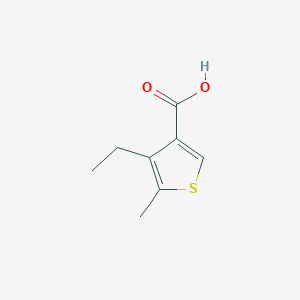

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)
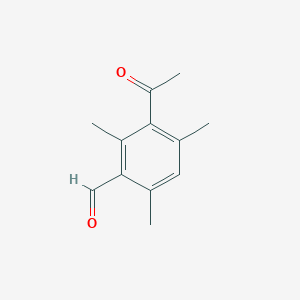
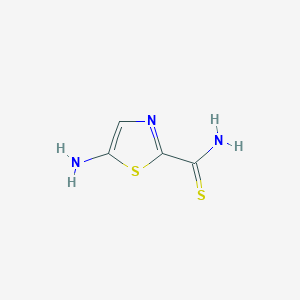
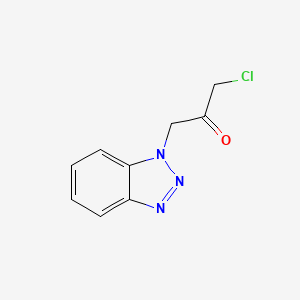
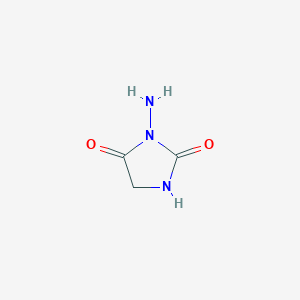
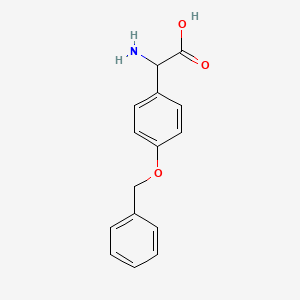
![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)
